molecular formula C26H22N2O2 B12476514 4,7-diphenyl-2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

4,7-diphenyl-2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B12476514
M. Wt: 394.5 g/mol
InChI Key: VCDZWOTXDLWVDZ-UHFFFAOYSA-N
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Description

4,7-Diphenyl-2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple phenyl groups and a tetrahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-diphenyl-2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the Perkin-Gabriel reaction, which involves the condensation of phthalic anhydride with phenylacetic acid to form an intermediate phthalide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Diphenyl-2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated isoindole derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

4,7-Diphenyl-2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-diphenyl-2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Diphenyl-2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of phenyl groups and tetrahydroisoindole core

Properties

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

2-anilino-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C26H22N2O2/c29-25-23-21(18-10-4-1-5-11-18)16-17-22(19-12-6-2-7-13-19)24(23)26(30)28(25)27-20-14-8-3-9-15-20/h1-17,21-24,27H

InChI Key

VCDZWOTXDLWVDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=CC(C3C2C(=O)N(C3=O)NC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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